N-(4-(indoline-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
N-(4-(indoline-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that features a unique combination of indoline, oxazole, and pyrazine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(indoline-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indoline-1-carbonyl chloride, which is then reacted with oxazole-2-amine to form the intermediate N-(4-(indoline-1-carbonyl)oxazol-2-yl)amine. This intermediate is subsequently coupled with pyrazine-2-carboxylic acid under amide bond-forming conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(indoline-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The oxazole and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxazole and pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(indoline-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indoline derivatives: Compounds containing the indoline moiety, such as indoline-2,3-dione.
Oxazole derivatives: Compounds containing the oxazole ring, such as 2-aminoxazole.
Pyrazine derivatives: Compounds containing the pyrazine ring, such as pyrazinamide.
Uniqueness
N-(4-(indoline-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide is unique due to its combination of three distinct heterocyclic moieties, which confer a range of potential biological activities and synthetic versatility. This structural complexity makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(4-(indoline-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of indoline , oxazole , and pyrazine moieties, which contribute to its diverse biological activities. Its molecular weight is approximately 335.32 g/mol, and it is characterized by its ability to form hydrogen bonds due to the presence of functional groups such as carbonyl and amide .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. The exact pathways involved are still under investigation, but preliminary studies suggest potential roles in:
- Antimicrobial Activity : The compound has shown promise against various bacterial strains, potentially through disruption of cell membrane integrity .
- Anticancer Activity : Initial research indicates that it may inhibit tumor growth by targeting specific kinases involved in cancer progression .
Antimicrobial Properties
Research has indicated that derivatives of pyrazine compounds exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of several pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
A series of studies have evaluated the anticancer properties of pyrazine derivatives. For instance, compounds structurally similar to this compound have demonstrated inhibitory effects on BRAF(V600E), a common mutation in melanoma, suggesting potential use in targeted cancer therapies .
Case Studies and Research Findings
- In Vitro Studies on Anticancer Activity : A study reported that similar pyrazine derivatives showed significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The combination of these compounds with established chemotherapeutics like doxorubicin resulted in enhanced cytotoxicity .
- Antimicrobial Efficacy : Another investigation focused on the antifungal activity of pyrazine derivatives against phytopathogenic fungi. Results indicated that certain derivatives exhibited moderate to excellent antifungal properties, highlighting the potential application of this compound in agricultural settings .
Comparative Analysis with Similar Compounds
Compound Type | Example Compound | Biological Activity |
---|---|---|
Indoline Derivatives | Indoline-2,3-dione | Anticancer, Antimicrobial |
Oxazole Derivatives | 2-Aminoxazole | Antimicrobial |
Pyrazine Derivatives | Pyrazinamide | Antitubercular |
This compound stands out due to its structural complexity and potential multifunctional biological activities compared to other simpler derivatives.
Properties
IUPAC Name |
N-[4-(2,3-dihydroindole-1-carbonyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-15(12-9-18-6-7-19-12)21-17-20-13(10-25-17)16(24)22-8-5-11-3-1-2-4-14(11)22/h1-4,6-7,9-10H,5,8H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXBOZYLEOWUKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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